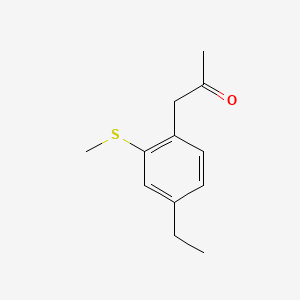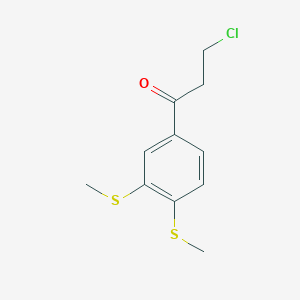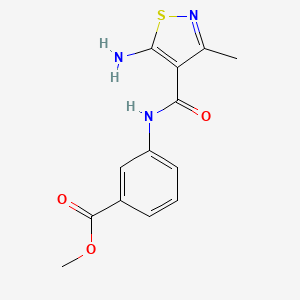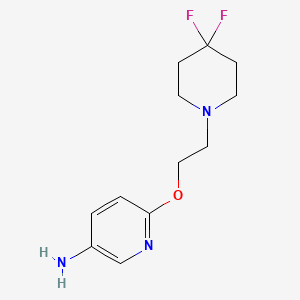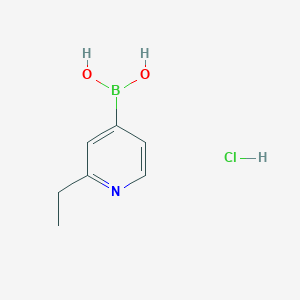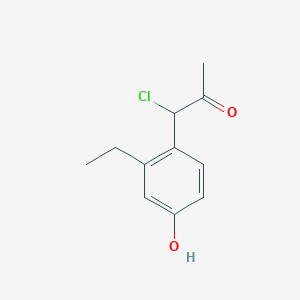
1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, an ethyl group, and a hydroxyphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where chloroacetone reacts with 2-ethyl-4-hydroxybenzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of solid acid catalysts, such as zeolites, can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 1-(2-ethyl-4-hydroxyphenyl)propan-2-one.
Reduction: Formation of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(2-ethyl-4-hydroxyphenyl)propan-2-one derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chloro group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Similar structure but lacks the chloro and hydroxy groups.
1-Phenyl-2-propanone: Similar backbone but different substituents.
4-Hydroxyacetophenone: Contains a hydroxy group but different overall structure.
Uniqueness
1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
1-chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI-Schlüssel |
BXIOTSCTXVKIIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)O)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
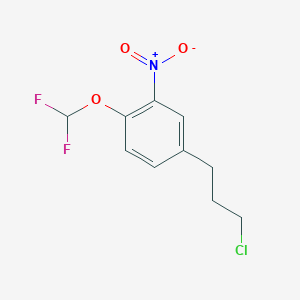
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)


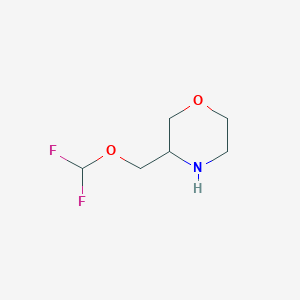
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
